Cas no 82-09-7 (α-Toxicarol)
α-Toxicarol Chemical and Physical Properties
Names and Identifiers
-
- α-Toxicarol
- 3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13aS)-
- 3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13a
- (7aS,13aS)-13,13a-Dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6',5'-e]pyran-7(7aH)-one
- [ "" ]
- (7aS,13aS)-13,13a-Dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one (ACI)
- 3H-Bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one, 13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl- (7CI)
- 3H-Bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one, 13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS-cis)- (8CI)
- 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-13,13a-dihydro-3H,7aH-pyrano[2,3-c:6,5-f']dichromen-7-one
- Spectrum5_000159
- CCG-38461
- Spectrum2_001833
- BSPBio_002935
- Spectrum3_001298
- KBio2_006414
- KBioSS_001278
- NCI60_004325
- hydroxy-dimethoxy-dimethyl-[?]one
- NSC53864
- KBio2_003846
- KBio2_001278
- SPBio_001905
- SPECTRUM211224
- 82-09-7
- NCGC00095533-02
- KBio3_002155
- alpha-TOXICAROL (dl)
- CHEMBL1488225
- NSC-53864
- Spectrum4_001480
- KBioGR_002059
- -Toxicarol
- Spectrum_000798
- NCGC00095533-01
- α-toxicarol
- (-)-alpha-Toxicarol
- Toxicarol
- alpha-Toxicarol
- Toxicarin
- LMPK12060027
- CHEMBL508992
- CS-0133854
- CHEBI:9643
- Q27108457
- SCHEMBL4742046
- HY-N7563
- AKOS032949012
- (1S,14S)-11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
-
- MDL: MFCD00238696
- Inchi: 1S/C23H22O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,18-19,24H,10H2,1-4H3/t18-,19+/m1/s1
- InChI Key: JLTNCZQNGBLBGO-MOPGFXCFSA-N
- SMILES: O=C1C2C(=CC3OC(C)(C)C=CC=3C=2O[C@H]2[C@@H]1C1C=C(OC)C(OC)=CC=1OC2)O
Computed Properties
- Exact Mass: 410.13700
- Monoisotopic Mass: 410.13655304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 2
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 83.4Ų
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.312±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 222 ºC
- Boiling Point: 607.2±55.0 °C at 760 mmHg
- Flash Point: 213.0±25.0 °C
- Refractive Index: >1.768
- Solubility: Insuluble (1.9E-4 g/L) (25 ºC),
- PSA: 83.45000
- LogP: 3.71350
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
α-Toxicarol Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
α-Toxicarol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21490-5mg |
α-Toxicarol |
82-09-7 | ,HPLC≥98% | 5mg |
¥4480.0 | 2023-09-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3392-1 mg |
Alpha-Toxicarol |
82-09-7 | 1mg |
¥2275.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3392-5mg |
Alpha-Toxicarol |
82-09-7 | 5mg |
¥ 3090 | 2024-07-20 | ||
| Cooke Chemical | LN1610154-5mg |
α-Toxicarol |
82-09-7 | HPLC≥98% | 5mg |
RMB 4000.00 | 2025-02-21 | |
| TargetMol Chemicals | TN3392-5 mg |
Alpha-Toxicarol |
82-09-7 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
| TargetMol Chemicals | TN3392-1 mL * 10 mM (in DMSO) |
Alpha-Toxicarol |
82-09-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
| TargetMol Chemicals | TN3392-1 ml * 10 mm |
Alpha-Toxicarol |
82-09-7 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
| Ambeed | A459015-5mg |
alpha-Toxicarol |
82-09-7 | 98+% | 5mg |
$997.0 | 2025-04-16 |
α-Toxicarol Suppliers
α-Toxicarol Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on α-Toxicarol
Exploring the Multifaceted Potential of α-Toxicarol (CAS No. 82-09-7): From Chemistry to Cutting-Edge Applications
In the realm of bioactive natural compounds, α-Toxicarol (CAS No. 82-09-7) stands out as a molecule of significant scientific interest. This flavonoid derivative, belonging to the rotenoid family, has garnered attention for its unique structural features and diverse biological activities. With the growing global focus on plant-derived bioactive compounds and natural product research, understanding α-Toxicarol properties and α-Toxicarol applications has become increasingly important in both academic and industrial settings.
The chemical structure of α-Toxicarol features a distinctive chromenochalcone framework, which contributes to its biological activities. Recent studies in phytochemical analysis have revealed that this compound exhibits moderate solubility in organic solvents while being relatively stable under physiological conditions. These physicochemical properties of α-Toxicarol make it particularly interesting for formulation scientists working on natural product-based formulations.
One of the most searched topics regarding α-Toxicarol relates to its biological activities and potential health benefits. Current research suggests that this compound may influence various cellular pathways, though it's crucial to note that these findings are primarily from preclinical studies. The scientific community is particularly interested in how α-Toxicarol mechanisms of action compare to other flavonoids, with many researchers investigating its structure-activity relationships.
From an industrial perspective, α-Toxicarol extraction methods and purification techniques have become hot topics in natural product chemistry. Modern approaches combining chromatographic separation with spectroscopic identification have significantly improved the yield and purity of isolated α-Toxicarol. These advancements are particularly relevant given the increasing demand for high-purity natural compounds in research and development.
The analytical characterization of α-Toxicarol typically involves advanced techniques such as HPLC-MS analysis and NMR spectroscopy. These methods not only confirm the identity of the compound but also help in detecting potential impurities or degradation products. For researchers looking for α-Toxicarol spectral data or authentic standards, several specialized suppliers now offer certified reference materials.
In the context of green chemistry and sustainable sourcing, there's growing interest in optimizing the production of α-Toxicarol through plant tissue culture or biotechnological approaches. These methods could potentially provide a more consistent and environmentally friendly supply of this valuable compound compared to traditional extraction from plant sources.
Quality control remains a critical aspect when working with α-Toxicarol, especially for research applications. Parameters such as purity assessment, stability testing, and storage conditions are frequently searched topics by scientists and quality assurance professionals. Proper handling and storage at controlled temperatures are essential to maintain the integrity of this compound.
The regulatory status of α-Toxicarol varies by region and intended use. While it's primarily used for research purposes currently, there's significant interest in its potential applications. Researchers often search for information about α-Toxicarol safety data and regulatory considerations, particularly when planning studies involving this compound.
From a commercial perspective, the market for α-Toxicarol reflects the broader trends in specialty chemicals and research compounds. Pricing and availability can fluctuate based on factors like raw material availability, production scale, and purity requirements. Companies specializing in rare phytochemicals often list α-Toxicarol among their product offerings.
Looking toward the future, research on α-Toxicarol continues to evolve, with new studies exploring its potential in various fields. The compound's unique structure makes it an interesting candidate for medicinal chemistry research, particularly in the design of novel bioactive molecules. Its role in plant defense mechanisms also makes it relevant to agricultural research.
For researchers working with α-Toxicarol, proper analytical method validation is crucial when developing assays or conducting quantitative analysis. The compound's spectral characteristics and chromatographic behavior are well-documented in scientific literature, providing valuable references for method development.
The scientific literature contains numerous studies investigating α-Toxicarol biological activity, though it's important to approach these findings with appropriate scientific rigor. As with many natural products, the effects observed in controlled laboratory conditions may not directly translate to other contexts, highlighting the need for further research.
In conclusion, α-Toxicarol (CAS No. 82-09-7) represents an intriguing example of nature's chemical diversity. Its study contributes to our broader understanding of plant secondary metabolites and their potential applications. As research techniques advance and interest in natural product chemistry grows, we can anticipate new discoveries about this compound's properties and possible uses in various scientific and industrial domains.
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